molecular formula C16H20N4O2 B2721402 N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(pyridin-3-yl)acetamide CAS No. 2034529-14-9

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(pyridin-3-yl)acetamide

Cat. No.: B2721402
CAS No.: 2034529-14-9
M. Wt: 300.362
InChI Key: BQLQEEIXCMXMLM-UHFFFAOYSA-N
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Description

N-{1-[(Oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(pyridin-3-yl)acetamide is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with a tetrahydropyran (oxane)-methyl group and at the 4-position with an acetamide-linked pyridin-3-yl moiety. This structure combines the aromaticity and hydrogen-bonding capabilities of pyridine and pyrazole with the conformational flexibility of the tetrahydropyran ring.

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c21-16(8-13-4-3-6-17-9-13)19-14-10-18-20(11-14)12-15-5-1-2-7-22-15/h3-4,6,9-11,15H,1-2,5,7-8,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLQEEIXCMXMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(pyridin-3-yl)acetamide typically involves multiple steps, including the formation of the pyrazole ring, the attachment of the tetrahydropyran moiety, and the final acetamide formation. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and acylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives

Scientific Research Applications

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(pyridin-3-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation, depending on the specific application and target.

Comparison with Similar Compounds

N-[4-(1H-Pyrazol-4-yl)phenyl]-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(3-chlorobenzyl)acetamide (36)

  • Structure : Features a pyrazole-phenyl backbone with a benzotriazole-acetamide substituent and a 3-chlorobenzyl group.
  • Synthesis : Prepared via Suzuki-Miyaura coupling using 1-(tetrahydro-2H-pyran-2-yl)-4-boronic ester pyrazole and Pd catalysis .

N-(3-Chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)-2-(methylsulfonyl)acetamide (CE4)

  • Structure : Chloropyrazole core with methylsulfonyl-acetamide and pyridin-3-yl groups.
  • Applications : Exhibits insecticidal activity, likely due to the electron-withdrawing methylsulfonyl group enhancing electrophilic reactivity .
  • Comparison : The methylsulfonyl group in CE4 may confer greater stability and bioactivity in agrochemical contexts compared to the tetrahydropyran-methyl group in the target compound .

Pyrazole-Benzotriazole Hybrids

2-(Benzotriazol-1-yl)-N-[(3-chlorophenyl)methyl]-N-[3-methoxy-4-(1H-pyrazol-4-yl)phenyl]acetamide (37)

  • Structure : Combines pyrazole, benzotriazole, and a 3-methoxy-4-aryl system.
  • Synthesis : Involves sequential bromination, methoxylation, and Pd-catalyzed cross-coupling .
  • Key Feature: The methoxy group improves solubility and metabolic stability relative to non-substituted analogs like the target compound .

Benzimidazole-Pyrazole Derivatives

N-(5(6)-(1H-Tetrazol-5-yl)-1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide (31)

  • Structure : Bicyclic benzimidazole core tethered to pyrazole via an acetamide linker.
  • Synthesis : Utilizes 2-(3-pyrazolyl)acetic acid hydrochloride and EDCI/HOBt coupling agents .
  • Comparison : The benzimidazole moiety may enhance DNA intercalation or kinase inhibition, diverging from the pyridine-focused activity of the target compound .

Structural and Functional Analysis Table

Compound Name Key Substituents Molecular Weight (Da)* Synthesis Method Potential Applications Reference
Target Compound Tetrahydropyran-methyl, pyridin-3-yl ~317.36 Not specified Enzyme inhibition? N/A
N-[4-(1H-Pyrazol-4-yl)phenyl]-...acetamide (36) Benzotriazole, 3-chlorobenzyl ~491.90 Suzuki coupling Antiviral/Enzyme inhibition
CE4 Methylsulfonyl, pyridin-3-yl ~340.78 SN2 displacement Insecticide
Compound 31 Benzimidazole, tetrazole ~367.34 EDCI/HOBt coupling Antimicrobial

*Calculated based on molecular formulas.

Critical Insights

  • Substituent Impact : Electron-withdrawing groups (e.g., methylsulfonyl in CE4) enhance agrochemical activity, while bulky groups like tetrahydropyran may improve pharmacokinetics .
  • Synthetic Flexibility : Suzuki coupling and EDCI-mediated amidation are widely applicable for pyrazole-acetamide derivatives, enabling rapid diversification .

Biological Activity

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-(pyridin-3-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyrazole ring, an oxane moiety, and a pyridine substituent. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with suitable carbonyl compounds.
  • Attachment of the Oxane Moiety : Nucleophilic substitution reactions are employed to introduce the oxane group.
  • Formation of the Final Product : Coupling reactions under controlled conditions finalize the synthesis.

This compound exhibits various biological activities, primarily through its interaction with molecular targets like enzymes and receptors. The compound has been shown to modulate immune responses by acting on Toll-like receptors (TLRs), which are crucial in immune system regulation.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including this specific compound, display significant antimicrobial properties. A study highlighted that similar pyrazole derivatives demonstrated excellent antibacterial activity against phytopathogenic bacteria, suggesting that modifications to the pyrazole structure could enhance efficacy against microbial pathogens .

Case Studies

Case Study 1: Antibacterial Efficacy

A series of pyrazole derivatives were evaluated for their antibacterial activity against Xanthomonas species. The results indicated that compounds with structural similarities to this compound exhibited low minimum inhibitory concentrations (MICs), suggesting strong antibacterial potential .

CompoundMIC (µg/mL)Target Bacteria
Compound A5.44Xac
Compound B12.85Psa
N-{1...}<10Various

Case Study 2: Immune Modulation

In another research effort, this compound was tested for its ability to modulate TLR activity. The findings indicated that this compound could significantly enhance the immune response in vitro, making it a candidate for further development in immunotherapy.

In Vitro Studies

In vitro assays have confirmed that this compound can inhibit the growth of several bacterial strains effectively. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

In Vivo Studies

Preliminary in vivo studies have shown promising results regarding the compound's safety profile and therapeutic efficacy in animal models. These studies are crucial for understanding the pharmacokinetics and potential side effects before progressing to human trials.

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